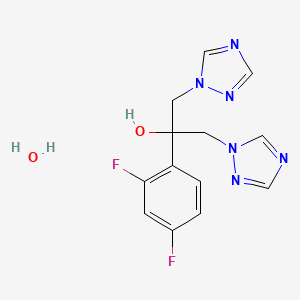

氟康唑水合物

描述

Fluconazole is a first-generation bis-triazole antifungal medicine commonly used to treat invasive fungal infections, including candidiasis . It is on the World Health Organization’s List of Essential Medicines .

Synthesis Analysis

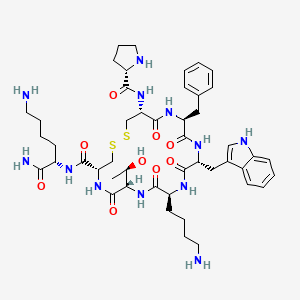

The development of a flow chemistry approach to the anti-fungal fluconazole is described. A continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone was achieved with no intermediate purification .Molecular Structure Analysis

Fluconazole has a molecular formula of C13H12F2N6O and a molecular weight of 306.28 . The configuration of Fluconazole varied greatly among the five cocrystal hydrate forms concerning Fluconazole form II .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fluconazole are complex and involve multiple steps. The Corey-Chaykovsky epoxidation of ketone 4, which is traced to α-chloroketone 5. Finally, α-chloroketone is synthesized by a Friedel-Crafts acylation with 1,3-difluorobenzene .Physical And Chemical Properties Analysis

Fluconazole has a molecular weight of 306.277 g·mol −1 . It is highly absorbed by the gastrointestinal tract, and it spreads easily by body fluids .科学研究应用

治疗浅表性和全身性真菌感染:氟康唑水合物已经被开发用于治疗浅表性和全身性真菌感染,在各种组织中显示出有效性,包括脑脊液,这使得它能够治疗像丝裂孢菌性脑膜炎和真菌性腹膜炎这样的全身性感染(Debruyne & Ryckelynck, 1993)。

对念珠菌和隐球菌属的活性:它显示出对致病性念珠菌和隐球菌属的显著抗真菌活性,并且已被有效用于口咽、食管和全身念珠菌病,以及隐球菌性脑膜炎(Grant & Clissold, 1990)。

婴儿的人群药代动力学:氟康唑的药代动力学已在婴儿中进行研究,表明其在预防和治疗新生儿侵袭性念珠菌病中的应用逐渐增加。该研究为这个年龄组所需的剂量调整提供了见解(Wade et al., 2008)。

药代动力学药物相互作用:氟康唑在药物相互作用中的作用,特别是与CYP450酶的相互作用,已经被研究,突出了其对各种细胞色素的中等抑制作用,这对于预测临床药物相互作用至关重要(Lu et al., 2008)。

口服药物后皮肤的生物利用度:口服给药后氟康唑在各种皮肤结构中的生物利用度已经被记录,显示其在角质层中的积累,这对于治疗皮肤真菌病是相关的(Wildfeuer et al., 1994)。

作用机制

安全和危害

未来方向

To modulate the physicochemical properties of Fluconazole, the crystal engineering technique was employed. Five novel cocrystal hydrates of Fluconazole with a range of phenolic acids were disclosed and reported for the first time . The formation of these hydrates significantly improves the stability of Fluconazole .

属性

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O.H2O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;/h1-3,6-9,22H,4-5H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZFKRINVAUJGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluconazole hydrate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-1-(Piperidin-4-Yl)-N-[3-(Pyridin-2-Yl)-1h-Pyrazol-4-Yl]-1h-Pyrazole-3-Carboxamide](/img/structure/B1139109.png)

![(4R)-4-[(3R,5R,8S,9S,10S,17R)-3-[(2S)-2-amino-3-carboxypropanoyl]oxy-10-methyl-1,2,3,4,5,6,7,8,9,11,12,13,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1139110.png)